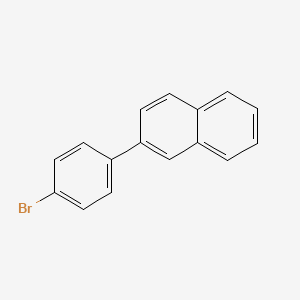

2-(4-溴苯基)萘

概述

描述

2-(4-Bromophenyl)naphthalene (CAS: 22082-99-1) is an OLED material with a chemical formula of C16H11Br and a molecular weight of 283.16 .

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)naphthalene has been documented in various studies . One common method involves the reaction of 1-Bromo-4-iodobenzene with 2-Naphthaleneboronic acid .Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)naphthalene consists of a naphthalene ring attached to a bromophenyl group. The molecular formula is C16H11Br .Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Bromophenyl)naphthalene are not widely documented, it is known that this compound is used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .Physical And Chemical Properties Analysis

2-(4-Bromophenyl)naphthalene is a solid substance with a melting point of 131.0 to 135.0 °C and a boiling point of 394.3±11.0 °C . It has a density of 1.381±0.06 g/cm3 .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

2-(4-Bromophenyl)naphthalene: is utilized as an OLED material due to its desirable electronic properties . OLEDs are used in display and lighting technologies, where this compound contributes to the emission layer that produces light when an electric current is applied. Its high purity and stability under operational conditions make it a valuable component in developing more efficient and longer-lasting OLED devices.

Organic Semiconductor Building Blocks

This compound serves as a building block for organic semiconductors . Organic semiconductors are essential for flexible electronics, solar cells, and transistors. The bromine atom in 2-(4-Bromophenyl)naphthalene can undergo further chemical reactions to create a variety of semiconductor structures, which are pivotal in advancing organic electronic devices.

Material Science Research

In material science, 2-(4-Bromophenyl)naphthalene is studied for its thermal and mechanical properties . Researchers explore its behavior under different conditions to understand how it can be integrated into materials that require specific thermal stability or mechanical strength, such as aerospace materials and high-performance polymers.

Chemical Synthesis

As a reagent, 2-(4-Bromophenyl)naphthalene is involved in synthetic chemistry for creating complex molecules . Its bromine group is reactive and can be used to form new bonds with other organic molecules, aiding in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Chromatography

In analytical chemistry, particularly chromatography, 2-(4-Bromophenyl)naphthalene can be used as a standard or reference compound . Its distinct chemical signature helps in the calibration of equipment and the comparison of chromatographic results when analyzing complex mixtures.

Photovoltaic Research

The photovoltaic industry benefits from 2-(4-Bromophenyl)naphthalene due to its potential in developing organic photovoltaic cells (OPVs) . OPVs are an emerging technology that offers a lightweight and flexible alternative to traditional silicon-based solar cells. This compound’s electronic properties are crucial for enhancing the efficiency of light absorption and conversion into electricity.

Drug Discovery

In the pharmaceutical field, 2-(4-Bromophenyl)naphthalene may be used as a precursor or intermediate in drug discovery processes . Its structure allows for the creation of diverse bioactive molecules that can be tested for therapeutic effects against various diseases.

Advanced Coatings

Lastly, 2-(4-Bromophenyl)naphthalene is explored for its use in advanced coatings . Coatings with specific optical or electronic properties are needed for protective films, anti-reflective surfaces, and other specialized applications. The compound’s molecular structure can be tailored to enhance these properties, leading to innovative coating solutions.

安全和危害

The safety data sheet for 2-(4-Bromophenyl)naphthalene indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Biochemical Pathways

It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.

Result of Action

It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.

属性

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)naphthalene | |

CAS RN |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

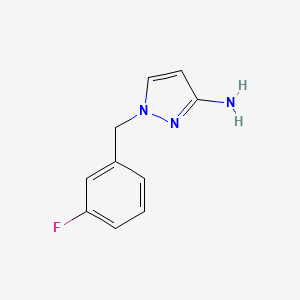

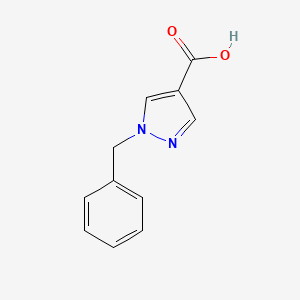

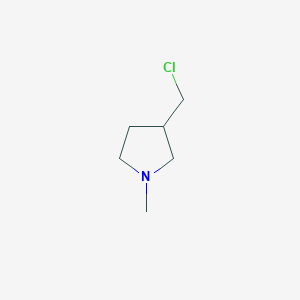

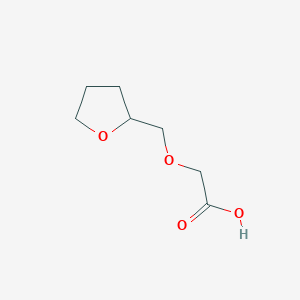

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)